3-Cyanopropyl-(4-methoxyphenyl)cyanamide
Description
3-Cyanopropyl-(4-methoxyphenyl)cyanamide is a synthetic cyanamide derivative characterized by a cyanopropyl group (-CH2CH2CH2CN) linked to a 4-methoxyphenyl moiety via a cyanamide (-NH-C≡N) bridge. Cyanamides, such as those described in agricultural contexts (e.g., phytotoxicity and pathogen resistance enhancement in wheat ), often exhibit dual roles as stressors and defense response activators.
Properties
IUPAC Name |
3-cyanopropyl-(4-methoxyphenyl)cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-12-6-4-11(5-7-12)15(10-14)9-3-2-8-13/h4-7H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVFWIUSVVSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanamide (H2N-C≡N)
- Phytotoxicity and Plant Defense: Cyanamide fertilization reduces Blumeria graminis (Bgt) infection in wheat but inhibits plant growth due to oxidative stress (elevated H2O2 levels) and phytotoxicity, particularly in dicots . In contrast, 3-Cyanopropyl-(4-methoxyphenyl)cyanamide’s larger hydrophobic groups may mitigate direct phytotoxicity while retaining defense-activating properties.
- Biosynthesis : Natural cyanamide is biosynthesized from L-canavanine in Vicia species , whereas the target compound is synthetic, lacking evidence of natural occurrence.
N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide
- Synthesis: This compound, synthesized via peptide bond formation between 4-trifluoromethylcinnamic acid and 3-methoxyaniline , shares a methoxyphenyl group with the target compound.
Methoxyphenyl-Containing Amides (e.g., N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide)
- Structural Analogues : Compounds like N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide (CHEMBL374075) feature branched alkyl chains and methoxyphenyl groups but lack the cyanamide functionality. This difference may reduce oxidative stress induction compared to cyanamide derivatives .
3-Hydroxy-4-Methoxycinnamic Acid
- Functional Groups : As a cinnamic acid derivative with hydroxy and methoxy substituents , this compound serves as a reference standard and synthetic precursor. Unlike the target cyanamide, its carboxylic acid group enables chelation and pH-dependent solubility, limiting direct bioactivity comparisons.
Data Tables
Table 1. Comparative Analysis of Cyanamide Derivatives and Structural Analogues
Table 2. Substituent Effects on Key Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Cyanopropyl-(4-methoxyphenyl)cyanamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenylcyanamide with 3-cyanopropyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Temperature control (60–80°C) and catalyst selection (e.g., KI for halogen exchange) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm for 4-methoxyphenyl), methoxy singlet (δ ~3.8 ppm), and cyanopropyl chain signals (δ 1.8–2.5 ppm for CH₂ groups).
- ¹³C NMR : Cyanamide carbons (δ ~115–120 ppm), methoxy (δ ~55 ppm), and aromatic carbons (δ 110–160 ppm) .
Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?
- Solubility : Soluble in DMSO, DMF, and acetonitrile; sparingly soluble in water. Pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanamide group. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Experimental Design :
- Standardize assay conditions (pH, temperature, buffer composition).
- Validate compound purity and stereochemical consistency (chiral HPLC if applicable).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to cross-verify results .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR : Develop models using descriptors like logP, topological polar surface area, and electronic parameters (Hammett constants) to correlate structure-activity trends .
Q. How can researchers design experiments to probe the compound’s reactivity under physiological conditions?
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation products via LC-MS. Compare kinetics in simulated gastric fluid (pH 1.2) for oral bioavailability assessment .
- Redox Reactivity : Use cyclic voltammetry to evaluate electron-transfer behavior, particularly at the cyanamide moiety, which may interact with cellular oxidoreductases .
Data Analysis and Interpretation
Q. What analytical approaches distinguish between isomeric byproducts formed during synthesis?
- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases.
- Spectroscopic Differentiation : Compare NOESY NMR spectra to identify spatial arrangements of substituents .
Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA results)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
